4-Demethoxy-4'-O-methyldoxorubicin is a synthetic derivative of the well-known anthracycline antibiotic doxorubicin, which is widely used in cancer chemotherapy. This compound has garnered attention due to its potential therapeutic benefits, including increased potency against certain tumors and reduced cardiotoxicity compared to its parent compound. Research indicates that 4-demethoxy-4'-O-methyldoxorubicin exhibits significant antitumor activity while minimizing heart-related side effects, making it a promising candidate for further clinical evaluation.
4-Demethoxy-4'-O-methyldoxorubicin is synthesized from doxorubicin and related compounds through various chemical modifications. The synthesis typically involves altering the chemical structure to enhance its pharmacological properties while retaining the essential characteristics of anthracyclines.
This compound falls under the category of anthracycline antibiotics, which are known for their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. It is classified as an antineoplastic agent due to its application in cancer treatment.
The synthesis of 4-demethoxy-4'-O-methyldoxorubicin can be achieved through several chemical reactions involving modifications to the doxorubicin backbone. The process typically includes:
The synthesis may involve the use of reagents such as sodium hydride for deprotonation and methyl iodide for methylation. High-performance liquid chromatography (HPLC) is often employed to purify the final product and confirm its identity through spectral analysis (e.g., NMR, MS).
The molecular formula for 4-demethoxy-4'-O-methyldoxorubicin is C₃₃H₃₇N₃O₁₄. The structure features:
Molecular weight: 661.65 g/mol
Melting point: Specific data may vary based on purity but generally falls within typical ranges for similar compounds.
4-Demethoxy-4'-O-methyldoxorubicin undergoes various chemical reactions that can affect its stability and activity:
Kinetic studies using HPLC have shown that the elimination half-life of this compound differs from doxorubicin, suggesting altered metabolism and distribution in vivo, which could be advantageous for therapeutic applications .
The mechanism by which 4-demethoxy-4'-O-methyldoxorubicin exerts its anticancer effects primarily involves:
Studies indicate that this compound demonstrates a higher selectivity for tumor cells compared to normal cells, potentially reducing systemic toxicity .
Relevant analyses include spectroscopic methods (NMR, UV-Vis) to determine purity and structural integrity post-synthesis.
4-Demethoxy-4'-O-methyldoxorubicin is primarily investigated for its potential use in cancer therapy due to:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3